DIBUTYL TIN MALATE

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2-dibutyl-5-hydroxy-1,3,2-dioxastannepane-4,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O5.2C4H9.Sn/c5-2(4(8)9)1-3(6)7;2*1-3-4-2;/h2,5H,1H2,(H,6,7)(H,8,9);2*1,3-4H2,2H3;/q;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGSRTHRSSCWGGK-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn]1(OC(=O)CC(C(=O)O1)O)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O5Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15535-69-0 | |

| Record name | Stannane, dibutylmaloyloxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015535690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Dibutyltin Maleate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical and physical properties, toxicological data, applications, and experimental protocols related to dibutyltin maleate (CAS No: 78-04-6).

Core Chemical and Physical Properties

Dibutyltin maleate is an organotin compound that exists primarily as a white amorphous powder or crystals.[1][2] It is characterized by the coordination of a dibutyltin cation with a maleate anion.[3]

Structural and Identification Data

| Property | Value | Source |

| CAS Number | 78-04-6 | [1] |

| Molecular Formula | C₁₂H₂₀O₄Sn | [4] |

| Molecular Weight | 346.99 g/mol | [4][5][6][7] |

| EINECS Number | 201-077-5 | [1] |

| InChI Key | ZBBLRPRYYSJUCZ-UHFFFAOYSA-L | [3] |

| SMILES | C(CCC)[Sn]1(CCCC)OC(=O)C=CC(=O)O1 | [3] |

Physicochemical Properties

The reported physical properties of dibutyltin maleate can vary slightly, potentially due to different measurement conditions or product forms (e.g., powder vs. liquid).

| Property | Value | Source |

| Appearance | White crystals or powder; colorless to pale yellow liquid | [1][3][4][8] |

| Odor | Slight ester-like | [1] |

| Melting Point | 108-113 °C; 135-140 °C (lit.) | [2][4][8][9] |

| Boiling Point | 260 °C (lit.) | [1][9] |

| Flash Point | 107 °C; 204 °C | [1][10] |

| Density | ~1.2 to 1.3 g/cm³; 1.318 g/cm³ | [1][10] |

| Solubility | Soluble in benzene & organic esters; slightly soluble in toluene; insoluble in water (0.01 g/L at 20 °C) | [1][2][4][8][9] |

| Stability | Stable under ordinary conditions of use and storage. Conditions to avoid include heat, moisture, and light. | [1][9] |

| Incompatibilities | Strong oxidants, acids, and bases | [1] |

| Hazardous Decomposition | Forms carbon oxides and tin/tin oxides upon heating to decomposition. | [1][9] |

Applications and Mechanisms

Dibutyltin maleate serves significant industrial purposes, primarily as a heat stabilizer for polyvinyl chloride (PVC) and as a catalyst.[1][3][11]

-

PVC Stabilization : It provides excellent heat resistance and transparency to PVC products, preventing discoloration (yellowing) during high-temperature processing.[2][8] It is particularly suitable for hard, transparent PVC applications.[8][10] The stabilization mechanism involves the neutralization of hydrogen chloride (HCl) released during PVC degradation and the replacement of unstable allylic chloride sites on the polymer chain with more stable ester groups.[12]

-

Catalysis : It acts as a condensation catalyst and is used in esterification and transesterification reactions.[1][10][13] It has also been investigated as an initiator for the ring-opening polymerization of ε-caprolactone.[14]

Toxicological Profile

Dibutyltin maleate is classified as a hazardous substance, exhibiting significant toxicity through various exposure routes.[1][15] It is harmful if swallowed, fatal if inhaled, causes severe skin burns and eye damage, and may cause an allergic skin reaction.[1][16]

Acute Toxicity Data

| Test | Species | Route | Value | Source |

| LD₅₀ | Rat | Oral | 422 mg/kg | [1][9][16] |

| LD₅₀ | Rat | Dermal | > 2,000 mg/kg | [9][16] |

| LC₅₀ | Rat | Inhalation | 313 mg/m³ (4 h) | [9][16] |

| LD₅₀ | Mouse | Oral | 470 mg/kg | [2] |

Chronic and Other Health Effects

-

Organ Toxicity : Causes damage to organs through prolonged or repeated exposure.[1][16] Subchronic exposure can affect the central nervous, immune, and renal systems, as well as the liver.[15]

-

Reproductive Toxicity : It is suspected of damaging fertility or the unborn child.[1][16]

-

Mutagenicity : Suspected of causing genetic defects; in vitro tests have shown mutagenic effects.[1][16]

-

Carcinogenicity : Not identified as a probable, possible, or confirmed human carcinogen by IARC.[1][9]

Ecotoxicity

Dibutyltin maleate is toxic to aquatic life with long-lasting effects.[1][16]

| Test | Species | Value | Source |

| LC₅₀ (96 h) | Danio rerio (Zebra fish) | > 5.7 mg/L | [16] |

| EC₅₀ | Daphnia magna (Water flea) | 0.21 mg/L | [1][16] |

| EC₅₀ (72 h) | Desmodesmus subspicatus (Green algae) | 4.1 mg/L | [16] |

Experimental Protocols

Synthesis of Dibutyltin Maleate

A common method for synthesizing dibutyltin maleate involves the condensation reaction between dibutyltin oxide and maleic anhydride.[2][17][18]

Materials:

-

Dibutyltin oxide (finely divided)

-

Maleic anhydride

-

Inert cycloaliphatic hydrocarbon solvent (e.g., cyclohexane, methyl cyclohexane) (optional, for anhydrous process)[18]

-

Reaction vessel with heating and stirring capabilities

Procedure (Anhydrous Method[18]):

-

Charging the Reactor : Add the inert solvent (e.g., 160 parts by weight of cyclohexane) and maleic anhydride (e.g., 73.5 parts, 0.75 mole) to the reaction vessel.

-

Heating and Melting : Heat the mixture to 55-65 °C with stirring until the maleic anhydride is molten.

-

Addition of Oxide : Add dibutyltin oxide (e.g., 186.6 parts, 0.75 mole) in small aliquots, controlling the addition to maintain the reaction temperature at approximately 75 °C.

-

Reaction : Hold the mixture at temperature for a specified period (e.g., one hour) to ensure the reaction goes to completion.

-

Precipitation and Isolation : Cool the reaction mixture to 15-40 °C to precipitate the dibutyltin maleate product.

-

Filtration and Washing : Filter the cooled mixture. Wash the resulting filter cake with a small amount of cold solvent.

-

Drying : Dry the final product at 50-60 °C to yield anhydrous dibutyltin maleate.

Analysis of Airborne Dibutyltin Maleate (OSHA Method ID-224SG)

This protocol outlines the collection and analysis of airborne dibutyltin maleate via atomic absorption.[19]

1. Sample Collection:

-

Media : 0.8 µm mixed cellulose ester filter (MCEF).

-

Flow Rate : 1-2 L/min.

-

Volume : Minimum 200 L.

2. Sample Preparation (Digestion):

-

Reagents : Concentrated Sulfuric Acid (H₂SO₄), 30% Hydrogen Peroxide (H₂O₂).

-

Procedure :

-

Transfer the filter to a clean 125 mL Phillips beaker.

-

Add 2 mL of concentrated H₂SO₄ and heat.

-

When the solution darkens, add 30% H₂O₂ dropwise until the solution becomes clear.

-

Cool the digested sample and dilute to a known volume with 10% Hydrochloric Acid (HCl).

-

3. Analysis:

-

Technique : Graphite Furnace Atomic Absorption (GFAA).

-

Standard Preparation : Prepare tin (Sn) standards from a 1000 µg/mL stock solution, diluted with 10% HCl to create working standards in the range of 0.05 to 2.0 ppm.

-

Quantitation : Analyze the digested samples and compare absorbance readings to the calibration curve generated from the working standards to determine the concentration of tin. The amount of dibutyltin maleate is calculated based on the theoretical tin content of 34.2%.[19]

References

- 1. Dibutyltin maleate Manufacturers, with SDS [mubychem.com]

- 2. morpholine.cc [morpholine.cc]

- 3. CAS 78-04-6: Dibutyltin maleate | CymitQuimica [cymitquimica.com]

- 4. Dibutyltin maleate | 78-04-6 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. Dibutyltin maleate | C12H20O4Sn | CID 9906251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Dibutyltin maleate 95 78-04-6 [sigmaaldrich.com]

- 8. fr.tnjchem.com [fr.tnjchem.com]

- 9. oxfordlabchem.com [oxfordlabchem.com]

- 10. jiushengchem.com [jiushengchem.com]

- 11. Page loading... [guidechem.com]

- 12. bdmaee.net [bdmaee.net]

- 13. Organic Tin Compounds Dibutyltin Maleate CAS No 78-04-6 - Dibutyltin Maleate and CAS No 78-04-6 [sanfanchem.en.made-in-china.com]

- 14. researchgate.net [researchgate.net]

- 15. datasheets.scbt.com [datasheets.scbt.com]

- 16. cdhfinechemical.com [cdhfinechemical.com]

- 17. prepchem.com [prepchem.com]

- 18. US3522282A - Process for preparing dibutyltin maleate - Google Patents [patents.google.com]

- 19. osha.gov [osha.gov]

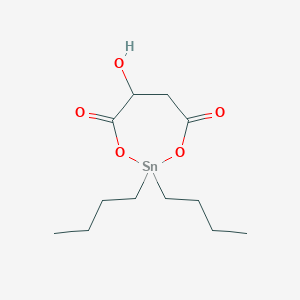

Dibutyl tin malate CAS number and molecular structure.

An In-depth Technical Guide to Dibutyltin Maleate

Topic: Dibutyltin Maleate CAS Number: 78-04-6 Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of dibutyltin maleate, a versatile organotin compound. It covers its chemical identity, physicochemical properties, detailed experimental protocols for its synthesis and analysis, and insights into its biological activity. This document is intended to serve as a core resource for professionals in research and development.

Chemical Identity and Molecular Structure

Dibutyltin maleate is an organotin compound characterized by a tin atom bonded to two butyl groups and a maleate ligand, forming a heterocyclic structure.

-

IUPAC Name: (Z)-but-2-enedioate;dibutyltin(2+)[5]

-

SMILES: CCCC[Sn]1(CCCC)OC(=O)C=CC(=O)O1

-

InChI Key: ZBBLRPRYYSJUCZ-GRHBHMESSA-L

Physicochemical and Toxicological Properties

The key quantitative properties and toxicological data for dibutyltin maleate are summarized below, providing a baseline for experimental design and safety assessments.

| Property | Value | Reference(s) |

| Physical State | White powder or solid | [3][6][7] |

| Melting Point | 135-140 °C | [2][3][6][8] |

| Boiling Point | 260 °C | [6] |

| 324.1 ± 25.0 °C (Predicted) | [8] | |

| Density | 1.318 g/cm³ | [8] |

| Solubility | Water: 0.01 g/L at 20 °C | [6] |

| Organic: Slightly soluble in benzene and toluene | [3][7] | |

| Flash Point | 204 °C | [8] |

| LD₅₀ Oral (Rat) | 422 mg/kg | [1][6] |

| LC₅₀ Inhalation (Rat) | 313 mg/m³ / 4h | [6] |

| LD₅₀ Dermal (Rat) | > 2,000 mg/kg | [6] |

Key Applications

Dibutyltin maleate is utilized in various industrial and research applications:

-

PVC Heat Stabilizer: Its primary use is to prevent the thermal degradation of polyvinyl chloride (PVC) resins during processing at high temperatures.[2][4][7][9][10]

-

Catalyst: It serves as an effective catalyst for esterification, transesterification, and the synthesis of polyurethanes and polyesters.[2][4][10][11]

-

Polymerization Initiator: It has been successfully used as an initiator in the ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone to produce biodegradable polyesters.[12]

-

Research Chemical: In life sciences, it is studied for its biological activities, including its role as an endocrine disruptor and its interaction with nuclear receptors like PPARγ.[13]

Experimental Protocols

This section provides detailed methodologies for the synthesis, analysis, and biological evaluation of dibutyltin maleate.

Protocol for Chemical Synthesis

This protocol is based on the reaction between dibutyltin oxide and maleic anhydride.[14][15]

Objective: To synthesize anhydrous dibutyltin maleate in high purity.

Materials:

-

Dibutyltin oxide (DBTO), finely divided

-

Maleic anhydride

-

Inert cycloaliphatic hydrocarbon solvent (e.g., cyclohexane, boiling point > 75 °C)

-

Reaction vessel with heating, cooling, and stirring capabilities

-

Filtration apparatus

-

Drying oven

Procedure:

-

Charging the Reactor: Charge the reaction vessel with the inert solvent. The typical ratio of solvent to the final product weight is between 0.6:1 and 1:1.

-

Adding Reactants: Add substantially stoichiometric amounts of dibutyltin oxide and maleic anhydride to the solvent with agitation. The reactants are largely insoluble in the solvent.

-

Reaction: Heat the slurry to a reaction temperature between 80 °C and 110 °C. Maintain this temperature with continuous stirring until the reaction is complete. The reaction progress can be monitored by the dissolution of the reactants as the soluble dibutyltin maleate product is formed.

-

Crystallization: Upon reaction completion, cool the resulting solution to a temperature between 15 °C and 40 °C. The dibutyltin maleate product will precipitate out of the solution.

-

Filtration: Filter the cooled slurry to separate the crystallized product from the solvent.

-

Washing: Wash the filter cake with a fresh portion of the cold solvent to remove any residual impurities.

-

Drying: Dry the recovered product in an oven at 50 °C to 90 °C until a constant weight is achieved. The final product is an off-white to cream-colored powder.

Caption: Workflow for the synthesis of dibutyltin maleate.

Protocol for Quantitative Analysis (OSHA Method)

This protocol outlines the analysis of dibutyltin maleate by determining its tin content, adapted from the OSHA methodology for workplace air sampling.[16]

Objective: To quantify the amount of tin (Sn) from dibutyltin maleate samples.

Materials:

-

Sample on a mixed cellulose ester filter (MCEF)

-

Concentrated Sulfuric acid (H₂SO₄)

-

30% Hydrogen peroxide (H₂O₂)

-

Hydrochloric acid (HCl)

-

1000 µg/mL Sn standard stock solution

-

Phillips beakers (125 mL)

-

Graphite furnace atomic absorption (GFAA) spectrometer

-

Volumetric flasks

Procedure:

-

Sample Preparation (Ashing): a. Place the filter sample into a 125 mL Phillips beaker. b. Add 2 mL of concentrated H₂SO₄ and heat gently on a hot plate. c. When the solution begins to darken, add 30% H₂O₂ dropwise until the solution becomes and remains clear. d. Continue heating until dense white fumes of SO₃ are evolved.

-

Digestion and Dilution: a. Cool the beaker and its contents. b. Carefully dilute the clear digestate to a final volume of 50 mL using 10% HCl. c. Invert the flask several times to ensure the solution is homogeneous.

-

Standard Preparation: a. Prepare a series of working standards (e.g., 0.5, 1.0, 2.0 ppm Sn) by diluting the 1000 µg/mL stock solution with 10% HCl.

-

GFAA Analysis: a. Set up the GFAA spectrometer according to the manufacturer's instructions for tin analysis. b. Calibrate the instrument by running the prepared series of working standards. c. Analyze the prepared samples. Run a standard after every 4-5 samples to check for instrument drift.

-

Calculation: a. Use the instrument's calibration curve to determine the concentration of tin in the sample solutions. b. Calculate the total mass of tin in the original sample and report the results as mg/m³ of Sn if it was an air sample.

Caption: Workflow for the quantitative analysis of tin.

Biological Activity and Signaling

Dibutyltin compounds, including the maleate form, are known endocrine disruptors that can act as agonists for nuclear receptors. Research has shown that dibutyltin maleate is a partial agonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).[13]

Mechanism of Action:

-

Receptor Binding: Dibutyltin maleate enters the cell and binds to the ligand-binding domain of PPARγ.

-

Dimerization: This binding event promotes the heterodimerization of PPARγ with the Retinoid X Receptor (RXR).

-

DNA Binding: The PPARγ/RXRα complex translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes.

-

Gene Transcription: This binding recruits coactivator proteins, initiating the transcription of genes involved in adipogenesis (fat cell differentiation), such as Fabp4 and Adipoq. Concurrently, it can inhibit the expression of pro-inflammatory genes.[13]

Caption: PPARγ signaling activated by dibutyltin maleate.

Safety and Handling

Dibutyltin maleate is a hazardous substance and must be handled with appropriate precautions.

-

Acute Toxicity: Harmful if swallowed and fatal if inhaled.[1][6][17]

-

Skin and Eye Damage: Causes severe skin burns and eye damage.[1][6][17]

-

Systemic and Long-Term Effects: Suspected of causing genetic defects and may damage fertility or the unborn child. It causes damage to organs through prolonged or repeated exposure.[1][9][17]

-

Environmental Hazard: Toxic to aquatic life with long-lasting effects.[1][18]

Recommended Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[17]

-

Skin Protection: Wear impervious protective clothing and chemical-resistant gloves.[17]

-

Respiratory Protection: Use a full-face respirator with appropriate cartridges or a supplied-air respirator, especially where dust or aerosols may be generated.[6][17]

Always handle this chemical in a well-ventilated area, preferably within a fume hood.[16] Store in a cool, dry, and locked-up place away from incompatible materials like strong oxidizing agents.[6][18]

References

- 1. Dibutyltin maleate Manufacturers, with SDS [mubychem.com]

- 2. jiushengchem.com [jiushengchem.com]

- 3. Dibutyltin maleate | 78-04-6 [chemicalbook.com]

- 4. Organic Tin Compounds Dibutyltin Maleate CAS No 78-04-6 - Dibutyltin Maleate and CAS No 78-04-6 [sanfanchem.en.made-in-china.com]

- 5. Dibutyltin maleate | C12H20O4Sn | CID 9906251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. oxfordlabchem.com [oxfordlabchem.com]

- 7. morpholine.cc [morpholine.cc]

- 8. Dibutyltin maleate CAS#: 78-04-6 [amp.chemicalbook.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. gelest.com [gelest.com]

- 11. nbinno.com [nbinno.com]

- 12. researchgate.net [researchgate.net]

- 13. Dibutyltin Compounds Effects on PPARγ/RXRα Activity, Adipogenesis, and Inflammation in Mammalians Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. prepchem.com [prepchem.com]

- 15. US3522282A - Process for preparing dibutyltin maleate - Google Patents [patents.google.com]

- 16. osha.gov [osha.gov]

- 17. echemi.com [echemi.com]

- 18. Dibutyltin maleate|MSDS [dcchemicals.com]

In-Depth Technical Guide: Solubility and Stability of Dibutyltin Maleate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of dibutyltin maleate (DBTM) in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing detailed qualitative information, robust experimental protocols for determining these properties, and an understanding of the factors influencing the stability of DBTM.

Introduction to Dibutyltin Maleate

Dibutyltin maleate (CAS No. 78-04-6) is an organotin compound with the chemical formula C₁₂H₂₀O₄Sn. It typically appears as a white amorphous powder.[1][2] DBTM is widely used as a heat and light stabilizer for polyvinyl chloride (PVC) resins and as a catalyst in various chemical reactions, including the production of polyurethanes.[3][4] Its efficacy in these applications is intrinsically linked to its solubility and stability in relevant organic media. Understanding these properties is crucial for formulation development, process optimization, and ensuring product performance and safety.

Solubility of Dibutyltin Maleate

Currently, specific quantitative solubility data for dibutyltin maleate in a range of organic solvents is not extensively documented in public literature. However, qualitative descriptions of its solubility are available and summarized below.

Qualitative Solubility Data

The solubility of dibutyltin maleate is generally characterized as being moderate in many common organic solvents, while it is insoluble in water.[1][3]

| Solvent | Solubility | Citation(s) |

| Benzene | Soluble, Slightly Soluble | [1][3][5] |

| Toluene | Slightly Soluble | [1][5] |

| Acetone | Soluble | [3] |

| Ethanol | Soluble | [3] |

| Organic Esters | Soluble | [3][6] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [7] |

| Cycloaliphatic Hydrocarbons | Soluble | |

| Water | Insoluble | [1][5] |

Experimental Protocol for Determining Quantitative Solubility

To obtain precise quantitative solubility data, a standardized experimental protocol is necessary. The following methodology is adapted from the OECD Guideline for the Testing of Chemicals, Test No. 105 ("Water Solubility"), and can be applied to organic solvents. The flask method is suitable for substances with solubilities above 10⁻² g/L.

Objective: To determine the saturation mass concentration of dibutyltin maleate in a specific organic solvent at a controlled temperature.

Materials:

-

Dibutyltin maleate (analytical grade)

-

Organic solvent of interest (HPLC grade or equivalent)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Centrifuge and/or filtration apparatus with solvent-compatible filters (e.g., PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-MS, or Atomic Absorption Spectroscopy)

Procedure:

-

Preparation of Test System:

-

Add an excess amount of dibutyltin maleate to a known volume of the organic solvent in a sealed, inert container (e.g., a glass flask with a screw cap). The excess solid should be visually apparent.

-

Prepare at least three replicate samples.

-

-

Equilibration:

-

Place the flasks in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time to reach equilibrium. A preliminary test should be conducted to determine the time to equilibrium (e.g., by taking measurements at 24, 48, and 72 hours). Equilibrium is reached when consecutive measurements of the concentration are within the analytical error of the method.

-

-

Sample Separation:

-

Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle.

-

Separate the saturated solution from the excess solid by centrifugation or filtration. This step must be performed at the same temperature as the equilibration to prevent changes in solubility.

-

-

Quantification:

-

Carefully take an aliquot of the clear, saturated supernatant.

-

Dilute the aliquot with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a pre-validated analytical method to determine the concentration of dibutyltin maleate.

-

-

Data Reporting:

-

Calculate the solubility as the average concentration from the replicate samples.

-

Report the solubility in units of g/100 mL or mg/L, specifying the temperature.

-

Stability of Dibutyltin Maleate

Dibutyltin maleate is generally considered stable under normal storage conditions. However, its stability can be compromised by exposure to heat, light, and incompatible chemical agents.

General Stability Profile and Degradation Pathways

-

Thermal Stability: As a heat stabilizer for PVC, DBTM exhibits good thermal stability. However, at elevated temperatures, decomposition can occur, potentially leading to the release of carbon oxides and tin/tin oxides.[6]

-

Photostability: Organotin compounds can undergo degradation upon exposure to UV radiation. This involves the cleavage of the tin-carbon bond.

-

Chemical Stability: Dibutyltin maleate is incompatible with strong oxidizing agents, acids, and bases.[6] Contact with these substances can lead to its degradation. It is also sensitive to moisture.[6]

-

Storage Recommendations: For long-term storage, it is recommended to keep dibutyltin maleate in a dry, dark environment at low temperatures (0 - 4 °C for short-term, or -20 °C for long-term).[7]

Experimental Protocol for Stability Testing in Organic Solvents

The following protocol outlines a general procedure for assessing the stability of dibutyltin maleate in an organic solvent under thermal and photolytic stress. This protocol is based on principles from the ICH Q1B guideline for photostability testing.

Objective: To evaluate the degradation of dibutyltin maleate in a specific organic solvent over time when exposed to elevated temperature and light.

Materials:

-

Dibutyltin maleate

-

Organic solvent of interest

-

Calibrated oven for thermal stability studies

-

Photostability chamber with a light source conforming to ICH Q1B guidelines (e.g., xenon lamp or a suitable fluorescent lamp)

-

Quartz or borosilicate glass vials (transparent for photostability, can be amber or wrapped in foil for dark controls)

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-MS)

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of dibutyltin maleate in the chosen organic solvent at a known concentration.

-

Aliquot the solution into multiple vials.

-

-

Stress Conditions:

-

Thermal Stability:

-

Place a set of vials in a calibrated oven at a specified temperature (e.g., 40 °C, 60 °C).

-

Include "dark control" samples stored at a lower, controlled temperature (e.g., 4 °C) to serve as a baseline.

-

-

Photostability:

-

Expose a set of vials to a controlled light source in a photostability chamber. The light exposure should be consistent with ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

Include "dark control" samples wrapped in aluminum foil and placed alongside the exposed samples to differentiate between thermal and light-induced degradation.

-

-

-

Time Points:

-

At predetermined time intervals (e.g., 0, 24, 48, 72 hours, and weekly thereafter), withdraw one vial from each stress condition and the control group.

-

-

Analysis:

-

Analyze the samples using a validated, stability-indicating analytical method (e.g., HPLC with a diode array detector to identify potential degradation products).

-

Quantify the remaining concentration of dibutyltin maleate.

-

If possible, identify and quantify any major degradation products.

-

-

Data Evaluation:

-

Plot the concentration of dibutyltin maleate as a function of time for each condition.

-

Calculate the degradation rate and half-life under each stress condition.

-

Compare the degradation profiles to identify the primary factors affecting stability (heat vs. light).

-

Visualizations

The following diagrams illustrate the logical workflows for determining the solubility and stability of dibutyltin maleate.

Caption: Workflow for determining the solubility of dibutyltin maleate.

Caption: Workflow for assessing the stability of dibutyltin maleate.

Conclusion

While quantitative solubility data for dibutyltin maleate in organic solvents is sparse in the public domain, its qualitative solubility profile indicates good solubility in many common organic solvents. Its stability is robust under standard conditions, but it is susceptible to degradation by heat, light, and incompatible chemicals. For researchers and drug development professionals, the experimental protocols provided in this guide offer a systematic approach to generating the specific, quantitative data required for formulation and development activities. The analytical methods referenced, such as GC-MS and HPLC, are essential tools for both solubility determination and stability-indicating assays. Careful consideration of these properties is paramount for the successful application of dibutyltin maleate.

References

- 1. store.astm.org [store.astm.org]

- 2. ema.europa.eu [ema.europa.eu]

- 3. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google ブックス [books.google.co.jp]

- 4. atlas-mts.com.br [atlas-mts.com.br]

- 5. img.antpedia.com [img.antpedia.com]

- 6. img.antpedia.com [img.antpedia.com]

- 7. oecd.org [oecd.org]

Spectroscopic Analysis of Dibutyltin Malate: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the characterization of dibutyltin malate. It includes detailed experimental protocols, tabulated data, and visualizations to aid in the structural elucidation and analysis of this organotin compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organotin compounds. For dibutyltin malate, ¹H, ¹³C, and ¹¹⁹Sn NMR spectra provide comprehensive information about the proton and carbon environments of the butyl and malate moieties, as well as direct insight into the coordination state of the tin atom. Tin is unique in that it possesses three NMR-active spin-½ nuclei: ¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn; ¹¹⁹Sn is typically the preferred nucleus for analysis due to its higher natural abundance and sensitivity[1].

Predicted NMR Data

The following tables summarize the expected chemical shifts (δ) for dibutyltin malate, based on data from analogous organotin carboxylates and fundamental NMR principles.[2][3][4][5]

Table 1: Predicted ¹H NMR Spectral Data for Dibutyltin Malate (CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|

| ~4.5 - 4.7 | dd | -CH(OH)- of malate |

| ~2.7 - 2.9 | m | -CH₂- of malate |

| ~1.5 - 1.7 | m | Sn-CH₂- (α-CH₂) |

| ~1.2 - 1.4 | m | Sn-CH₂-CH₂- (β-CH₂) |

| ~1.1 - 1.3 | m | -CH₂-CH₃ (γ-CH₂) |

| ~0.9 | t | -CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data for Dibutyltin Malate (CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~175 - 180 | C=O (carboxyl) |

| ~67 - 70 | -CH(OH)- of malate |

| ~40 - 43 | -CH₂- of malate |

| ~27 - 29 | Sn-CH₂-CH₂- (β-C) |

| ~26 - 28 | -CH₂-CH₃ (γ-C) |

| ~20 - 23 | Sn-CH₂- (α-C) |

| ~13 - 14 | -CH₃ |

Table 3: Predicted ¹¹⁹Sn NMR Spectral Data for Dibutyltin Malate

| Chemical Shift (δ, ppm) | Coordination Number |

|---|

| -150 to -250 | 5 or 6 |

Note: The ¹¹⁹Sn chemical shift is highly sensitive to the coordination environment of the tin atom. A five- or six-coordinate tin center, typical for such complexes in solution, is expected to resonate in this upfield region.[1][6]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh 10-20 mg of the dibutyltin malate sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

-

-

Instrumentation & Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

-

¹H NMR:

-

Acquire a standard one-dimensional proton spectrum.

-

Set a spectral width of approximately 15 ppm.

-

Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[7]

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set a spectral width of approximately 200-220 ppm.

-

A longer relaxation delay (2-5 seconds) and a larger number of scans will be required due to the low natural abundance and lower gyromagnetic ratio of ¹³C.[7]

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[7]

-

-

¹¹⁹Sn NMR:

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For dibutyltin malate, key vibrational bands include those from the carboxylate groups (C=O), the hydroxyl group (-OH), C-H bonds of the butyl chains, and the Sn-O and Sn-C bonds. The position of the carboxylate stretches can provide evidence of its coordination mode to the tin center.

Characteristic IR Data

Table 4: Characteristic IR Absorption Bands for Dibutyltin Malate

| Frequency Range (cm⁻¹) | Vibration Type | Assignment |

|---|---|---|

| 3500 - 3300 | O-H stretch | Hydroxyl group of malate |

| 2955 - 2850 | C-H stretch | Butyl groups (asymmetric & symmetric) |

| 1650 - 1550 | C=O asymmetric stretch | Coordinated carboxylate |

| 1420 - 1300 | C=O symmetric stretch | Coordinated carboxylate |

| 600 - 500 | Sn-C stretch | Tin-butyl bond |

| 480 - 400 | Sn-O stretch | Tin-oxygen bond |

Note: The separation (Δν) between the asymmetric (ν_asym_) and symmetric (ν_sym_) carboxylate stretching frequencies can indicate the coordination mode (e.g., monodentate, bidentate chelating, or bridging).[8]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

The ATR method is suitable for analyzing solid powder samples directly with minimal preparation.[9][10]

-

Sample Preparation:

-

Instrumentation & Data Acquisition:

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).[9]

-

Background Scan: Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol or ethanol) and allow it to dry completely. Record a background spectrum of the clean, empty crystal.

-

Sample Scan:

-

Place a small amount of the dibutyltin malate powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.[10]

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.[9]

-

-

Data Processing: The final spectrum is presented in absorbance or transmittance units after automatic background subtraction by the instrument's software.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound and its fragments. For dibutyltin malate, MS can confirm the overall mass and reveal characteristic fragmentation patterns, such as the sequential loss of butyl groups from the tin center. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) often require derivatization to increase the volatility of organotin compounds.[13] Electrospray Ionization (ESI-MS) can be used for direct analysis from solution.

Predicted Mass Spectrometry Data (Positive Ion Mode)

The mass spectrum of dibutyltin malate will be complicated by the isotopic distribution of tin. The most abundant isotopes are ¹²⁰Sn (32.6%), ¹¹⁸Sn (24.2%), and ¹¹⁶Sn (14.5%). The m/z values below are calculated using the most abundant isotope, ¹²⁰Sn.

Table 5: Predicted m/z Values for Key Ions of Dibutyltin Malate

| m/z (for ¹²⁰Sn) | Ion Formula | Identity |

|---|---|---|

| 351 | [C₁₂H₂₃O₅Sn]⁺ | [M-H+2Na]⁺ (adduct) or similar |

| 291 | [C₈H₁₇OSn]⁺ | [M - C₄H₄O₄]⁺ (Loss of malate) |

| 235 | [C₄H₉OSn]⁺ | [BuSnO]⁺ |

| 177 | [SnOH]⁺ | [SnOH]⁺ |

| 57 | [C₄H₉]⁺ | Butyl cation |

Note: In ESI-MS, protonated molecules [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ are commonly observed. The fragmentation often involves the loss of one or both butyl groups and/or the malate ligand.[14]

Experimental Protocol: ESI-MS

-

Sample Preparation:

-

Prepare a dilute solution of dibutyltin malate (approx. 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

The addition of a small amount of formic acid (0.1%) can aid in protonation for positive ion mode analysis.

-

Filter the solution through a 0.2 µm syringe filter if any particulate matter is present.

-

-

Instrumentation & Data Acquisition:

-

Mass Spectrometer: A mass spectrometer equipped with an Electrospray Ionization (ESI) source (e.g., Q-TOF, Orbitrap, or Triple Quadrupole).

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

ESI Source Parameters:

-

Ionization Mode: Positive.

-

Capillary Voltage: 3.5 - 4.5 kV.

-

Nebulizing Gas (N₂): Set to an appropriate pressure for a stable spray.

-

Drying Gas (N₂): Set to a temperature (e.g., 250-350 °C) and flow rate sufficient to desolvate the ions.

-

-

Mass Analyzer:

-

Scan over a mass range of m/z 50-1000.

-

For structural confirmation, perform tandem MS (MS/MS) on the suspected parent ion to observe characteristic fragment ions.[14]

-

-

Visualized Workflows and Relationships

Diagrams created using Graphviz illustrate the logical flow of analysis and the correlation between the compound's structure and its spectroscopic output.

Caption: Experimental workflow for the spectroscopic analysis of dibutyltin malate.

Caption: Correlation between molecular structure and spectroscopic data.

References

- 1. (Sn) Tin NMR [chem.ch.huji.ac.il]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. ekwan.github.io [ekwan.github.io]

- 4. Dibutyltin diacetate(1067-33-0) 13C NMR spectrum [chemicalbook.com]

- 5. Dibutyltin dilaurate(77-58-7) 13C NMR [m.chemicalbook.com]

- 6. NMR Periodic Table: Tin NMR [imserc.northwestern.edu]

- 7. Application of 1H and 13C NMR Fingerprinting as a Tool for the Authentication of Maltese Extra Virgin Olive Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ukm.my [ukm.my]

- 9. ATR-FTIR spectroscopy detects alterations induced by organotin(IV) carboxylates in MCF-7 cells at sub-cytotoxic/-genotoxic concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal Degradation Analysis of Dibutyl Tin Malate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to analyze the thermal degradation of dibutyl tin malate, a compound of interest in various industrial and pharmaceutical applications. Due to the limited availability of specific literature on this compound, this guide synthesizes information from studies on analogous organotin carboxylates to present a predictive but detailed framework for its thermal analysis. Organotin compounds, including dibutyltin derivatives, are known for their use as stabilizers and catalysts.[1][2] Understanding their thermal stability is crucial for determining their processing parameters and service life.[3]

Introduction to Thermal Degradation Analysis

Thermal analysis techniques are essential for characterizing the stability of materials by measuring changes in their physical and chemical properties as a function of temperature.[4] For this compound, the primary techniques for evaluating its thermal degradation are Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS). These methods provide critical data on decomposition temperatures, mass loss, thermal transitions, and the identity of degradation products.

Experimental Protocols

Detailed and precise experimental protocols are fundamental to obtaining reproducible and reliable data. The following sections outline the methodologies for the key analytical techniques.

TGA measures the change in mass of a sample as it is heated at a controlled rate.[4] This technique is used to determine the temperatures at which the material decomposes and the percentage of mass loss at each stage.

Experimental Protocol:

-

Instrument: A thermogravimetric analyzer is used.[4]

-

Sample Preparation: A small sample of this compound (typically 5-10 mg) is accurately weighed and placed in an inert sample pan (e.g., alumina or platinum).

-

Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen, flowing at a constant rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[3]

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).[3]

-

Data Analysis: The mass of the sample is recorded as a function of temperature. The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve) are analyzed to identify the onset of decomposition, peak decomposition temperatures, and the percentage of residual mass.[4]

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[5] It is used to identify thermal transitions such as melting, crystallization, and glass transitions.[6][7]

Experimental Protocol:

-

Instrument: A differential scanning calorimeter is utilized.[7]

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Atmosphere: The experiment is performed under a continuous purge of inert gas, such as nitrogen, to maintain an inert environment.

-

Heating Program: The sample and reference are subjected to a controlled temperature program, for instance, heating from ambient temperature to a temperature above its expected melting or decomposition point at a constant rate (e.g., 10°C/min).[8]

-

Data Analysis: The heat flow to the sample is compared to the heat flow to the reference. The resulting DSC thermogram reveals endothermic and exothermic peaks corresponding to thermal events.[5]

Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition.[9][10] The sample is rapidly heated to a high temperature in an inert atmosphere, and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.[11]

Experimental Protocol:

-

Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer is used.[10]

-

Sample Preparation: A very small amount of this compound (in the microgram range) is placed in a pyrolysis sample holder.[10]

-

Pyrolysis: The sample is rapidly heated to a specific decomposition temperature (e.g., 600°C) in an inert atmosphere (e.g., helium). This rapid heating ensures reproducible fragmentation.[9][11]

-

Gas Chromatography: The volatile pyrolysis products are swept into the GC column, where they are separated based on their boiling points and interaction with the stationary phase.

-

Mass Spectrometry: The separated components are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra provide a molecular fingerprint that allows for the identification of the degradation products.[12]

Predicted Thermal Degradation Data

Table 1: Predicted TGA Data for this compound

| Parameter | Predicted Value |

| Onset Decomposition Temperature (Tonset) | 200 - 250 °C |

| Peak Decomposition Temperature (Tpeak) - Stage 1 | 280 - 320 °C |

| Mass Loss - Stage 1 | 30 - 40 % |

| Peak Decomposition Temperature (Tpeak) - Stage 2 | 400 - 450 °C |

| Mass Loss - Stage 2 | 20 - 30 % |

| Final Residue at 800°C | 25 - 35 % (likely tin oxide) |

Table 2: Predicted DSC Data for this compound

| Thermal Event | Predicted Temperature Range |

| Melting Point (Tm) | 100 - 130 °C |

| Decomposition (Exotherm) | > 250 °C |

Visualization of Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflows and a proposed logical relationship for the thermal degradation analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 5. Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Differential Scanning Calorimetry - Overview | Malvern Panalytical [malvernpanalytical.com]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. A differential scanning calorimetric study of the thermal denaturation of bovine beta-lactoglobulin. Thermal behaviour at temperatures up to 100 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pyrolysis–gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

- 10. Pyrolysis Gas Chromatography-Mass Spectrometry | Environmental Molecular Sciences Laboratory [emsl.pnnl.gov]

- 11. Pyrolysis-GC-MS | Pyrolysis Gas Chromatography | EAG Laboratories [eag.com]

- 12. Organotin compounds [sciex.com]

An In-Depth Technical Guide to Organotin Catalysts in Polymerization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organotin compounds have long been established as highly effective catalysts in a variety of polymerization reactions, playing a crucial role in the synthesis of commercially significant polymers such as polyurethanes, silicones, and polyesters. Their catalytic prowess stems from the Lewis acidic nature of the tin center, which can activate monomers and facilitate bond-forming reactions with high efficiency. This technical guide provides a comprehensive overview of the core principles of organotin catalysis in polymerization, with a focus on their mechanisms, applications, and the experimental methodologies used in their study.

Core Concepts of Organotin Catalysis

Organotin compounds, characterized by the presence of at least one tin-carbon bond, are typically classified as mono-, di-, tri-, or tetraorganotins based on the number of organic substituents on the tin atom. Their catalytic activity is primarily attributed to the electrophilic character of the tin atom, which allows it to coordinate with electron-rich species, thereby activating them for subsequent reactions. The nature of the organic groups and the anionic ligands attached to the tin center significantly influences the catalyst's activity, selectivity, and solubility.

Applications in Polymer Synthesis

Organotin catalysts are indispensable in several key polymerization processes:

-

Polyurethane Production: In the formation of polyurethanes from isocyanates and polyols, organotin compounds such as dibutyltin dilaurate (DBTDL) and dioctyltin dilaurate (DOTDL) are widely used to accelerate the urethane linkage formation.[1][2] They are known to be more effective than many other metal-based catalysts for this reaction.[3]

-

Silicone Curing: Organotin catalysts are vital for the room temperature vulcanization (RTV) of silicones.[4][5] They catalyze the hydrolysis of alkoxy- or acetoxysilanes and the subsequent condensation of the resulting silanols to form a crosslinked silicone network.[6][7]

-

Ring-Opening Polymerization (ROP): Stannous octoate (tin(II) 2-ethylhexanoate) is a widely used catalyst for the ring-opening polymerization of cyclic esters like lactide to produce biodegradable polyesters such as polylactic acid (PLA).[8][9][10]

Mechanistic Insights

The catalytic mechanisms of organotin compounds vary depending on the polymerization reaction.

Polyurethane Formation: The Lewis Acid Mechanism

The most accepted mechanism for the organotin-catalyzed reaction between an isocyanate and a hydroxyl group is the Lewis acid mechanism.[11][12][13]

In this mechanism, the organotin catalyst coordinates to the oxygen atom of the isocyanate group, increasing its electrophilicity. This activation facilitates the nucleophilic attack by the hydroxyl group of the polyol, leading to the formation of the urethane bond and regeneration of the catalyst.

Ring-Opening Polymerization of Lactide: The Coordination-Insertion Mechanism

The ring-opening polymerization of lactide catalyzed by stannous octoate is believed to proceed via a coordination-insertion mechanism.[14][15][16][17]

This mechanism involves the initial reaction of the tin catalyst with an alcohol initiator to form a tin alkoxide species. The lactide monomer then coordinates to the tin center, followed by the insertion of the monomer into the tin-alkoxide bond, leading to the ring-opening of the lactide and the propagation of the polymer chain.

Silicone Curing: Hydrolysis and Condensation

The curing of silicones with organotin catalysts involves a two-step process of hydrolysis and condensation.

The organotin catalyst facilitates the hydrolysis of alkoxysilane precursors by atmospheric moisture to form reactive silanol intermediates. These silanols then undergo condensation reactions, also catalyzed by the organotin compound, to form a stable, crosslinked siloxane network, resulting in the cured silicone elastomer.[6][7]

Quantitative Data on Organotin Catalysis

The efficiency of organotin catalysts can be quantified by various parameters, including reaction rates, monomer conversion, and the properties of the resulting polymer. The following tables summarize key quantitative data for different polymerization systems.

Table 1: Catalytic Activity in Polyurethane Synthesis

| Catalyst | Monomers | Temperature (°C) | Catalyst Conc. (mol%) | Gel Time (min) | Reference |

| Dibutyltin Dilaurate (DBTDL) | Toluene Diisocyanate (TDI) & Neopentyl Glycol (NPG) | 70 | 0.01 | 120 | [18] |

| Stannous Octoate | Toluene Diisocyanate (TDI) & Polyether Polyol | 25 | 0.1 | 5.5 | [19] |

| Dioctyltin Dilaurate (DOTDL) | Isophorone Diisocyanate (IPDI) & Polyester Polyol | 80 | 0.05 | 45 | [3] |

Table 2: Performance in Ring-Opening Polymerization of L-Lactide

| Catalyst | Initiator | Temperature (°C) | Monomer/Catalyst Ratio | Time (h) | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) | Reference |

| Stannous Octoate | 1-Dodecanol | 130 | 1000 | 1 | ~70 | 160,000 | - | [9] |

| Stannous Octoate | 1-Pyrene Butanol | 180 | 500 | 2 | >95 | 25,000 | 1.8 | [8] |

| Tin(II) Methoxide | Benzyl Alcohol | 45 | 100 | 3 | 100 | - | ≤ 1.37 | [5] |

Table 3: Curing Efficiency in Silicone Formulations

| Catalyst | Crosslinker | Curing Time | Hardness (Shore A) | Tensile Strength (MPa) | Reference |

| Dibutyltin Dilaurate (DBTDL) | Tetraethoxysilane (TEOS) | 7 days | 35 | 2.5 | [4] |

| Stannous Octoate | Methyltrimethoxysilane | 72 hours | 40 | 3.0 | [20] |

Detailed Experimental Protocols

Protocol 1: Synthesis of Polyurethane Foam using an Organotin Catalyst

This protocol outlines a general procedure for the preparation of a polyurethane foam.

Materials:

-

Polyether polyol (e.g., Voranol®)

-

Toluene diisocyanate (TDI) or Methylene diphenyl diisocyanate (MDI)

-

Organotin catalyst (e.g., Dibutyltin dilaurate - DBTDL)

-

Amine co-catalyst (e.g., Dabco® 33-LV)

-

Surfactant (e.g., Silicone-based surfactant)

-

Blowing agent (e.g., Water or a physical blowing agent)

Procedure:

-

In a suitable container, thoroughly mix the polyether polyol, surfactant, amine co-catalyst, and blowing agent.

-

Add the organotin catalyst to the mixture and stir until homogeneous.

-

In a separate container, weigh the required amount of diisocyanate.

-

Rapidly add the diisocyanate to the polyol mixture and stir vigorously for a short period (typically 5-10 seconds).

-

Immediately pour the reacting mixture into a mold.

-

Allow the foam to rise and cure at room temperature or in an oven at a specified temperature.

-

The cream time, gel time, and tack-free time should be recorded to characterize the reaction profile.

Protocol 2: Room Temperature Vulcanization (RTV) of Silicone Rubber

This protocol describes a typical procedure for the preparation of a one-component RTV silicone sealant.

Materials:

-

α,ω-Dihydroxy-terminated polydimethylsiloxane (PDMS)

-

Crosslinking agent (e.g., Methyltrimethoxysilane)

-

Organotin catalyst (e.g., Dibutyltin dilaurate)

-

Filler (e.g., Fumed silica)

-

Plasticizer (e.g., Silicone oil)

Procedure:

-

In a moisture-free environment, mix the PDMS, filler, and plasticizer until a homogeneous paste is obtained.

-

Add the crosslinking agent to the mixture and continue mixing.

-

Finally, add the organotin catalyst and mix thoroughly.

-

The formulated sealant can then be packaged in moisture-proof cartridges.

-

Upon application, the sealant will cure upon exposure to atmospheric moisture. The skin-over time and full cure time can be measured to assess the curing characteristics.

Protocol 3: Ring-Opening Polymerization of L-Lactide

This protocol provides a general method for the synthesis of polylactic acid (PLA).

Materials:

-

L-Lactide

-

Stannous octoate (Sn(Oct)₂)

-

Initiator (e.g., 1-Dodecanol)

-

Dry toluene (or bulk polymerization)

Procedure:

-

Dry the L-lactide under vacuum at an elevated temperature to remove any moisture.

-

In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the L-lactide in dry toluene (if not a bulk polymerization).

-

Add the initiator (1-dodecanol) to the reaction mixture.

-

Add the stannous octoate catalyst.

-

Heat the reaction mixture to the desired temperature (e.g., 130-180 °C) and maintain for the specified reaction time.[9][10]

-

After the reaction is complete, cool the mixture and precipitate the polymer in a non-solvent such as methanol.

-

Collect the polymer by filtration and dry it under vacuum.

-

The molecular weight and polydispersity of the resulting PLA can be determined by gel permeation chromatography (GPC). The monomer conversion can be determined by ¹H NMR spectroscopy.

Conclusion

Organotin catalysts remain a cornerstone in the industrial production of a wide range of polymers. Their high catalytic activity, versatility, and cost-effectiveness have solidified their position in polyurethane, silicone, and polyester synthesis. A thorough understanding of their catalytic mechanisms and the quantitative aspects of their performance is crucial for the development of new and improved polymeric materials. While concerns regarding the toxicity of some organotin compounds have led to increased research into alternative catalyst systems, their unique catalytic properties ensure their continued relevance in polymerization chemistry. Further research into the design of more environmentally benign and highly active organotin catalysts will undoubtedly continue to shape the future of polymer science.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Preparation and properties of room temperature vulcanized silicone rubber based on rosin-grafted polydimethylsiloxane - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13672B [pubs.rsc.org]

- 5. wacker.com [wacker.com]

- 6. researchgate.net [researchgate.net]

- 7. adhesivesmag.com [adhesivesmag.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Ring-opening polymerization of L-lactide and preparation of its microsphere in supercritical fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. paint.org [paint.org]

- 13. Mechanism and catalysis of urethane formation [ebrary.net]

- 14. 2024.sci-hub.box [2024.sci-hub.box]

- 15. ijcrt.org [ijcrt.org]

- 16. Ring-opening polymerization of lactides and ε-caprolactone catalyzed by Zn(II) aryl carboxylate complexes supported by 4-pyridinyl schiff base ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. scispace.com [scispace.com]

- 19. US3136731A - Method of preparing polyurethane with a delayed action catalyst - Google Patents [patents.google.com]

- 20. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Health and Safety Considerations for Handling Dibutyl Tin Malate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive health and safety information for handling dibutyl tin malate, a substance requiring careful management in a laboratory and drug development setting. The information is compiled from various safety data sheets and toxicological studies to ensure a thorough understanding of its potential hazards and the necessary precautions.

Chemical and Physical Properties

This compound is a white amorphous powder. It is soluble in organic solvents such as benzene, acetone, and ethanol but does not mix with water.[1]

| Property | Value | Reference |

| Molecular Formula | C12H20O4Sn | [1] |

| Appearance | White amorphous powder | [1] |

| Solubility | Soluble in benzene, acetone, ethanol, and organic esters. Insoluble in water. | [1] |

| Specific Gravity | 1.36-1.42 (at 24°C) | [1] |

| Melting Point | 135 - 140 °C | [2] |

| Boiling Point | 260 °C | [2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance.[1] It is very toxic by inhalation and harmful to aquatic organisms.[1]

GHS Classification:

-

Acute Toxicity, Inhalation (Category 2) [2]

-

Specific Target Organ Toxicity — Repeated Exposure (Category 1) [2][3]

-

Chronic Aquatic Toxicity (Category 2) [2]

Toxicological Data

Exposure to this compound can elicit toxic responses in the central nervous, immune, and renal systems, as well as the liver, bile duct, and skin.[1]

Quantitative Toxicity Data

| Endpoint | Value | Species | Guideline | Reference |

| LD50 Oral | 422 mg/kg | Rat (male) | OECD 401 | [2][3] |

| LC50 Inhalation | 313 mg/m³ (4h) | Rat (male) | - | [1][2] |

| LD50 Dermal | > 2,000 mg/kg | Rat (male and female) | OECD 402 | [2] |

Health Effects

Acute Effects:

-

Ingestion: Accidental ingestion may be seriously damaging to health, with animal experiments indicating that ingestion of less than 40 grams may be fatal.[1] Dialkyl organotin compounds can irritate the intestine and cause vomiting.[1]

-

Inhalation: Inhalation of dusts can produce severely toxic effects, which may be fatal.[1]

-

Skin Contact: Can cause skin burns and itching that is slow to heal.[1] Systemic effects may result from absorption through the skin.[1] Open cuts, abraded, or irritated skin should not be exposed.[1]

-

Eye Contact: Direct contact may cause transient discomfort, tearing, or conjunctival redness.[1]

Chronic Effects:

-

Repeated or long-term occupational exposure may produce cumulative health effects.[1]

-

Dibutyltins have negative effects on the reproductive system in mammals.[1]

-

Organotins are strongly immunosuppressive and can have developmental and reproductive effects, and are neurotoxic.[1]

Experimental Protocols

Acute Oral Toxicity (as per OECD Guideline 401)

This study provides information on health hazards likely to arise from a single oral exposure.

-

Test Animals: Healthy, young adult rats of a single sex (females should be nulliparous and non-pregnant).

-

Housing and Feeding: Animals are caged individually. The temperature of the experimental animal room should be approximately 22°C with a relative humidity of 30-70%. Standard laboratory diets and drinking water are provided ad libitum.

-

Procedure:

-

Animals are fasted overnight prior to administration.

-

The test substance is administered in a single dose by gavage. The volume should not exceed 1 ml/100g body weight.

-

Food is withheld for a further 3-4 hours after administration.

-

Animals are observed for mortality, and clinical signs (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern) for at least 14 days.

-

Body weight is recorded weekly.

-

All animals are subjected to gross necropsy at the end of the observation period.

-

Acute Dermal Toxicity (as per OECD Guideline 402)

This study assesses the toxic effects of a single dermal application.

-

Test Animals: Young adult rats (around 8-12 weeks old), with healthy, intact skin.

-

Procedure:

-

Approximately 24 hours before the test, fur is removed from the dorsal area of the trunk of the test animals.

-

The test substance is applied uniformly over an area which is approximately 10% of the total body surface area.

-

The treated area is covered with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.

-

At the end of the exposure period, residual test substance is removed.

-

Animals are observed for mortality and signs of toxicity for 14 days.

-

Body weights are recorded, and all animals undergo gross necropsy.

-

PPARγ/RXRα Activation Assay

This in vitro assay determines the effect of this compound on the transcriptional activity of Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and Retinoid X Receptor alpha (RXRα).

-

Cell Line: HeLa cells are commonly used.

-

Procedure:

-

Cells are transiently transfected with expression vectors for PPARγ and RXRα, along with a luciferase reporter plasmid containing PPAR response elements.

-

Transfected cells are then treated with various concentrations of this compound.

-

After an incubation period, luciferase activity is measured using a luminometer.

-

An increase in luciferase activity indicates activation of the PPARγ/RXRα signaling pathway.

-

Visualizations

Signaling Pathway

Caption: Activation of the PPARγ/RXRα signaling pathway by this compound.

Experimental Workflow: Acute Toxicity Testing

References

The Toxicological Profile of Dibutyltin Maleate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibutyltin maleate (DBTM), an organotin compound, finds application as a stabilizer and catalyst in the polymer industry.[1] However, its potential for human exposure and environmental release necessitates a thorough understanding of its toxicological profile. This technical guide provides a comprehensive overview of the current knowledge regarding the toxicological studies and cytotoxicity of dibutyltin maleate, with a focus on its effects at the cellular level. This document summarizes available quantitative data, outlines relevant experimental methodologies, and visualizes potential signaling pathways involved in its cytotoxic effects.

Toxicological Data

The toxicity of dibutyltin maleate has been evaluated through various studies, primarily focusing on acute toxicity in animal models. The available data provides a baseline for understanding its potential hazards.

Acute Toxicity

Acute toxicity studies are crucial for determining the immediate adverse effects of a substance following a single exposure. For dibutyltin maleate, these studies have primarily been conducted in rats.

| Parameter | Route of Administration | Species | Value | Reference |

| LD50 | Oral | Rat | 422 mg/kg | [2][3] |

| LC50 | Inhalation | Rat | 313 mg/m³ (4 h) | [3] |

| LD50 | Dermal | Rat | > 2,000 mg/kg | [3] |

In Vitro Cytotoxicity

| Cell Line | Assay | Maximum Non-Toxic Concentration | Reference |

| HeLa | Cell Viability Assay | 0.1 µM | [4] |

| 3T3-L1 preadipocytes | Cell Viability Assay | 0.1 µM | [4] |

| RAW 264.7 macrophages | Cell Viability Assay | 0.1 µM | [4] |

Experimental Protocols

Standardized protocols are essential for the reproducible assessment of cytotoxicity. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.

MTT Assay for Cell Viability

This protocol provides a general framework for assessing the cytotoxicity of dibutyltin maleate using the MTT assay.

Principle: The MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Dibutyltin maleate

-

Cell line of interest

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Exposure: Treat the cells with various concentrations of dibutyltin maleate. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: After incubation, remove the treatment medium and add fresh medium containing MTT solution to each well.

-

Formazan Formation: Incubate the plates for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration at which 50% of cell viability is inhibited, can be determined by plotting cell viability against the logarithm of the compound concentration.

Signaling Pathways in Cytotoxicity

The precise signaling pathways mediating dibutyltin maleate-induced cytotoxicity are not fully elucidated. However, research on related organotin compounds, particularly tributyltin, and initial studies on dibutyltin maleate suggest the involvement of specific molecular mechanisms.

Potential Involvement of PPARγ and RXRα Signaling

Studies have shown that dibutyltin maleate can act as a partial agonist for peroxisome proliferator-activated receptor-gamma (PPARγ) and retinoid X receptor-alpha (RXRα).[4] These nuclear receptors are involved in the regulation of various cellular processes, including adipogenesis and inflammation.[4] Dysregulation of these pathways could contribute to the observed cytotoxic effects.

References

An In-Depth Technical Guide to the Mechanism of Action of Organotin Stabilizers in PVC

Abstract: Poly(vinyl chloride) (PVC) is a versatile and widely used polymer, but it is inherently susceptible to thermal degradation at processing temperatures. This degradation, primarily through a dehydrochlorination process, leads to severe discoloration and a loss of mechanical properties. Organotin compounds are highly effective heat stabilizers that are crucial for the successful processing and long-term durability of PVC products. This guide provides a detailed examination of the chemical mechanisms by which organotin stabilizers function. It covers the primary stabilization pathways, including hydrogen chloride (HCl) scavenging and the substitution of labile chlorine atoms, as well as the structure-activity relationships of different organotin compounds. Furthermore, this document outlines key experimental protocols for evaluating stabilizer performance and presents quantitative data to illustrate their efficacy.

The Chemistry of PVC Thermal Degradation

When subjected to heat, such as during extrusion or molding processes, the PVC polymer chain undergoes a degradation process known as dehydrochlorination.[1][2] This process is initiated at defect sites within the polymer, particularly at allylic chlorine atoms. The elimination of HCl creates conjugated double bonds (polyenes).[3][4] These polyene sequences are chromophoric and are responsible for the characteristic yellowing, reddening, and eventual blackening of the polymer.[3][4]

The released HCl acts as a catalyst, accelerating further degradation in an autocatalytic "zipper" reaction, leading to rapid and catastrophic failure of the material.[2][5]

Core Stabilization Mechanisms of Organotin Compounds

Organotin stabilizers interrupt the degradation cascade through several key chemical interactions.[3][6] Most commercial stabilizers are tetravalent organotin compounds with the general structure R'n'SnX'4-n', where R is typically a methyl, butyl, or octyl group, and X is a mercaptide or carboxylate ligand.[3][7]

The primary mechanisms are:

-

Hydrogen Chloride (HCl) Scavenging: Organotin compounds rapidly and efficiently neutralize the HCl gas as it is evolved.[5][8][9] This reaction prevents the autocatalytic feedback loop that accelerates PVC degradation. The resulting organotin chlorides are stable and do not promote further decomposition.[1][3][4]

-

Substitution of Labile Chlorine Atoms: The stabilizer molecule reacts directly with the unstable allylic chlorine atoms on the PVC chain.[1][5][10] The labile chlorine is replaced by a more thermally stable mercaptide or carboxylate group from the stabilizer, effectively passivating the defect site and preventing the initiation of the dehydrochlorination "zipper" reaction.[4][9][11]

-

Disruption of Polyene Structures: Certain organotin stabilizers, particularly those based on maleic acid (maleates), can undergo Diels-Alder reactions with the conjugated double bonds formed during degradation.[3][4] This cycloaddition reaction breaks up the long polyene sequences, which reduces discoloration and improves the final product's color.

Structure-Activity Relationships

The performance of an organotin stabilizer is highly dependent on its chemical structure, specifically the alkyl groups (R) and the acidic ligands (X) attached to the tin atom.

-

Alkyl Groups (R): The nature of the alkyl group primarily influences toxicological properties and has a secondary effect on thermal stability. The general order of thermal stabilizing efficiency is methyl > butyl > octyl.[10] Methyl tins are widely used in North America, while butyl and octyl tins are common in Europe.[12] Octyl tin derivatives are noted for their low toxicity and good migration resistance, making them suitable for food contact applications and potable water pipes.[7]

-

Acidic Ligands (X): The ligands are directly involved in the stabilization reactions and determine the primary performance characteristics.

-

Mercaptides (Thiotins): These sulfur-containing stabilizers (e.g., thioglycolates) provide exceptional heat stability, initial color, and color retention.[7][12][13] They are the most common type used for a wide range of applications.

-

Carboxylates (Maleates): These sulfur-free stabilizers offer superior light and weathering resistance, making them the preferred choice for outdoor applications like window profiles and siding.[12][13][14] However, they are generally less effective as heat stabilizers compared to mercaptides.[13][14]

-

| Stabilizer Type | Primary Function | Heat Stability | Light/Weather Stability | Key Applications |

| Organotin Mercaptides | Heat Stabilization | Excellent | Moderate | Rigid and flexible PVC, pipes, fittings, packaging films[7][12] |

| Organotin Carboxylates | UV/Weathering Resistance | Good | Excellent | Outdoor applications (window profiles, siding), low-odor products[12][13] |

Quantitative Performance Data

The effectiveness of organotin stabilizers can be quantified by measuring the thermal stability time of the PVC compound. This is often defined as the time until a significant rate of HCl evolution is detected at a constant high temperature.

| PVC Formulation | Test Temperature | Thermal Stability Time (HCl Onset) | Reference |

| Plasticized PVC (Unstabilized) | 140 °C | 14.3 hours | [15] |

| Plasticized PVC with LSN 117 | 140 °C | > 30.3 hours | [15] |

| Plasticized PVC (Unstabilized) | 160 °C | 2.5 hours | [15] |

| Plasticized PVC with LSN 117 | 160 °C | 14.3 hours | [15] |

| *LSN 117 is dioctyl tin bis(isooctyl thioglycollate), an organotin mercaptide stabilizer. |

Typical use levels for organotin stabilizers are low, generally ranging from 0.5 to 2.0 parts per hundred parts of resin (phr).[7][14][16]

Experimental Protocols for Evaluation

Several standardized methods are used to assess the thermal stability of PVC compounds and the efficacy of stabilizers.

This method provides a simple, visual indication of thermal stability.

Principle: A PVC sample is heated at a constant temperature. The time taken for the material to degrade and evolve sufficient HCl to change the color of a pH-sensitive Congo Red indicator paper is recorded as the stability time.[17][18]

Methodology:

-

A specified mass of the PVC compound is placed in a glass test tube.

-

A strip of Congo Red paper is suspended in the tube above the sample.

-

The tube is placed in a heating block or oil bath maintained at a constant temperature (e.g., 180 °C or 200 °C).[17][19]

-

The time is measured from the moment of insertion until the indicator paper turns from red to blue (pH ~3), signifying the evolution of HCl.[17]

This is a more sensitive and quantitative method for measuring HCl evolution. Instruments like the Metrohm PVC Thermomat are commonly used.[15][19]

Principle: The PVC sample is heated while a stream of inert gas (e.g., nitrogen) passes over it.[19] The gas carries any evolved HCl into a measurement cell containing deionized water. The increase in the water's electrical conductivity is measured over time. The "stability time" is defined as the time required to reach a specific conductivity threshold (e.g., 50 µS/cm).[19]

Methodology:

-

A precise amount of the PVC sample (e.g., 0.5 ± 0.05 g) is weighed into a reaction vessel.[19]

-